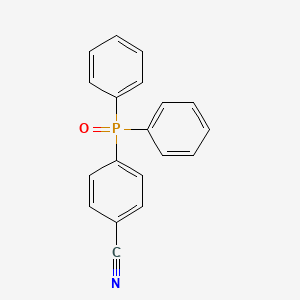

4-(Diphenylphosphoryl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-diphenylphosphorylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NOP/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACFJDUFXXBVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635258 | |

| Record name | 4-(Diphenylphosphoryl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5032-54-2 | |

| Record name | 4-(Diphenylphosphoryl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the three-dimensional structure of 4-(Diphenylphosphoryl)benzonitrile in the solid state.

Crystallographic Data and Crystal Packing Analysis

The crystal structure of 4-(Diphenylphosphoryl)benzonitrile has been determined to be in the monoclinic crystal system with the space group P2₁/c. The asymmetric unit contains a single molecule. The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₉H₁₄NOP |

| Formula weight | 303.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.085 (2) |

| b (Å) | 10.537 (3) |

| c (Å) | 16.529 (5) |

| β (°) | 97.45 (3) |

| Volume (ų) | 1569.1 (7) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.283 |

The crystal packing is characterized by molecules linked into centrosymmetric dimers via C—H···O hydrogen bonds. These dimers are further connected into a three-dimensional network through C—H···N and C—H···π interactions.

Intermolecular Interactions and Solid-State Conformation

The solid-state conformation of 4-(Diphenylphosphoryl)benzonitrile is stabilized by a variety of intermolecular interactions. The phosphoryl O atom acts as a hydrogen bond acceptor, forming C—H···O interactions with a phenyl C—H group of an adjacent molecule. The nitrile N atom also participates in weak C—H···N hydrogen bonds.

The conformation of the molecule is defined by the torsion angles of the phenyl rings relative to the phosphorus atom. The two phenyl rings of the diphenylphosphoryl group are not coplanar with the benzonitrile (B105546) ring, adopting a twisted conformation. The dihedral angle between the two phenyl rings of the phosphine (B1218219) oxide moiety is significant, and the benzonitrile ring is also twisted relative to the P—C bond. This non-planar conformation is a common feature for related triarylphosphine oxides.

Solution-State Spectroscopic Characterization for Conformational and Electronic Insights

NMR spectroscopy in solution provides valuable information regarding the structure and electronic environment of the molecule, which can differ from the solid-state conformation due to the absence of packing forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-(Diphenylphosphoryl)benzonitrile show characteristic signals for the aromatic protons and carbons. As the molecule is entirely aromatic, no aliphatic signals are observed. The signals for the benzonitrile ring protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the two phenyl rings on the phosphorus atom often present as complex multiplets due to overlapping signals.

The ¹³C NMR spectrum displays distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is typically observed in the range of 118-120 ppm. The carbon atom attached to the phosphorus (C-P) shows a characteristic coupling to the ³¹P nucleus. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitrile and diphenylphosphoryl groups.

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Diphenylphosphoryl group | 7.40 - 7.80 (m) |

| Benzonitrile ring | 7.70 - 7.90 (m) | |

| ¹³C | Nitrile (C≡N) | ~118 |

| Benzonitrile C-CN | ~115 | |

| Diphenylphosphoryl group | 128 - 134 | |

| Benzonitrile ring | 132 - 138 |

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. rsc.org The ³¹P NMR spectrum of 4-(Diphenylphosphoryl)benzonitrile is expected to show a single resonance, as there is only one phosphorus environment in the molecule. For triarylphosphine oxides, the chemical shift typically appears in the downfield region relative to the standard 85% H₃PO₄. The specific chemical shift is sensitive to the electronic nature of the substituents on the phenyl rings. For closely related phenethyldiphenylphosphine (B1611245) oxides, the ³¹P chemical shift is observed around -16.0 ppm. rsc.org

Coupling between the ³¹P nucleus and adjacent ¹³C and ¹H nuclei can provide further structural information. One-bond coupling (¹J_PC_) between the phosphorus atom and the ipso-carbons of the phenyl rings is typically observed in the ¹³C NMR spectrum and can be large. Two- and three-bond couplings to other carbons and protons (²J_PC_, ³J_PC_, ²J_PH_, ³J_PH_) are also possible and can aid in the complete assignment of the NMR spectra. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. The technique is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. In the context of 4-(Diphenylphosphoryl)benzonitrile, IR spectroscopy provides definitive evidence for its key structural features, including the nitrile, phosphoryl, and phenyl groups.

The infrared spectrum of 4-(Diphenylphosphoryl)benzonitrile is characterized by a series of absorption bands, each corresponding to a specific vibrational motion. Analysis of these bands allows for a detailed understanding of the molecule's architecture. The primary functional groups—the cyano (C≡N) group, the phosphine oxide (P=O) group, and the aromatic rings—give rise to characteristic absorptions in distinct regions of the spectrum.

Detailed analysis of the vibrational modes reveals the following key findings:

Nitrile Group (C≡N) Vibration: The stretching vibration of the carbon-nitrogen triple bond is a particularly strong and sharp absorption, typically appearing in a region of the spectrum with few other interfering bands. For substituted benzonitriles, this band is generally observed in the 2220-2240 cm⁻¹ range. The exact position is sensitive to the electronic effects of the substituents on the aromatic ring.

Phosphoryl Group (P=O) Vibration: The stretching vibration of the phosphorus-oxygen double bond is another prominent feature in the IR spectrum. This absorption is typically strong and occurs in the region of 1140-1310 cm⁻¹. The electronegativity of the substituent groups attached to the phosphorus atom can influence the frequency of this vibration.

Aromatic Ring Vibrations: The presence of the phenyl groups is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. In-plane C-C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations give rise to strong absorptions in the 675-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

P-C (Phosphorus-Carbon) Vibrations: The stretching vibrations of the phosphorus-carbon bonds are also present in the spectrum, typically in the fingerprint region.

The table below summarizes the expected characteristic IR absorption bands for 4-(Diphenylphosphoryl)benzonitrile based on data from analogous compounds. nih.govresearchgate.netresearchgate.netnist.govnist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600-1430 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | P=O Stretch | Phosphoryl |

| ~1120 | Medium | P-C Stretch | Phenyl-Phosphorus |

| ~900-675 | Strong | C-H Out-of-plane Bend | Aromatic |

Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The absorption of light by a molecule is the initial step in any photochemical or photophysical process. The UV-Vis absorption spectrum of 4-(Diphenylphosphoryl)benzonitrile provides crucial insights into its electronic structure and the energy required to excite its electrons to higher energy states.

The UV-Vis absorption spectrum of molecules like 4-(Diphenylphosphoryl)benzonitrile is characterized by absorption bands that correspond to specific electronic transitions. These transitions primarily involve the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). In many organic compounds, these are referred to as π → π* transitions. researchgate.netshimadzu.com

In donor-acceptor molecules such as 4-(Diphenylphosphoryl)benzonitrile, another significant transition occurs, known as an intramolecular charge transfer (ICT) transition. This involves the transfer of electron density from the electron-donating portion of the molecule (the diphenylphosphoryl group) to the electron-accepting portion (the benzonitrile (B105546) group) upon photoexcitation. nih.govajol.info This ICT character is a key feature that dictates the molecule's subsequent photophysical behavior. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to assign these absorption bands to specific electronic transitions and to understand the nature of the excited states. researchgate.neticm.edu.pl

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum is sensitive to the molecular structure. The introduction of different substituent groups on the aromatic rings can significantly alter the electronic properties of the molecule and, consequently, its absorption characteristics. mdpi.comresearchgate.net

Photoluminescence Emission Mechanisms and Characterization

Following the absorption of light, an excited molecule can return to its ground state through various pathways, one of which is the emission of light, a phenomenon known as photoluminescence. This emission provides valuable information about the excited state's nature and lifetime.

Photoluminescence can be categorized into two main types: fluorescence and phosphorescence. Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. Phosphorescence, on the other hand, is emission from a triplet excited state and is a slower process. The efficiency of these emission processes is quantified by the quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed.

The quantum yields of fluorescence and phosphorescence for a given compound can vary significantly depending on its physical state (solution or solid) and the surrounding environment. For instance, the fluorescence quantum yield of a molecule might be high in a rigid solid-state matrix where non-radiative decay pathways are suppressed, while it might be lower in solution where molecular motions can facilitate non-radiative relaxation.

The emission spectrum of a luminescent molecule is characterized by an emission maximum (λem), which is the wavelength at which the emission intensity is highest. The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. amolf.nl

A large Stokes shift is often a desirable characteristic in applications such as fluorescence imaging, as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios. nih.govresearchgate.net The magnitude of the Stokes shift is influenced by factors such as the change in geometry between the ground and excited states and the polarity of the surrounding medium.

The emission properties of polar molecules, particularly those exhibiting intramolecular charge transfer, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.orgscirp.org In the case of 4-(Diphenylphosphoryl)benzonitrile and similar donor-acceptor systems, an increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum. ajol.info

This solvatochromic shift occurs because the highly polar excited state, formed through intramolecular charge transfer, is stabilized to a greater extent by polar solvent molecules than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in emission at lower energy (longer wavelength). The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge transfer. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Characteristics

4-(Diphenylphosphoryl)benzonitrile is a compound that can exhibit Thermally Activated Delayed Fluorescence (TADF). This property is crucial for its use in high-efficiency organic light-emitting diodes (OLEDs). The TADF mechanism allows for the harvesting of triplet excitons, which are typically non-emissive, by converting them into emissive singlet excitons through reverse intersystem crossing (RISC). researchgate.net This process is facilitated by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which should ideally be less than 0.1 eV to be comparable with ambient thermal energy. researchgate.net

In donor-acceptor (D-A) type molecules like 4-(diphenylphosphoryl)benzonitrile, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to a small ΔEST. researchgate.net Specifically, benzonitrile-based derivatives have been shown to be effective TADF emitters. For instance, some benzophenone-based D-A-D frameworks have demonstrated deep blue TADF. nih.gov The design of TADF emitters often involves creating a significant twist angle (close to 90°) between the donor and acceptor units to ensure effective charge transfer (CT) configuration by separating the hole and electron densities. nih.gov

Studies on similar benzonitrile derivatives have shown that they can exhibit dual charge transfer TADF emission in the solid state. rsc.org The emission properties can be tuned based on the preparation techniques and the resulting supramolecular structures. rsc.org For instance, mechanical stress and solvent vapor exposure can induce changes in the emission, a phenomenon known as mechanochromic luminescence. rsc.org

Exciplex Formation and Intermolecular Charge Transfer Dynamics

Exciplexes, or excited-state complexes, form between an electron donor and an electron acceptor molecule. This interaction leads to the creation of an intermolecular charge-transfer (CT) excited state. frontiersin.org In such systems, the energy difference (ΔEST) between the lowest excited singlet state (S1) and the lowest excited triplet state (T1) is typically small due to the long-range CT process. frontiersin.org This small energy gap is a key characteristic that enables efficient TADF, as triplet excitons can be converted to singlet excitons via reverse intersystem crossing and then radiatively decay. frontiersin.org

The formation of an intramolecular charge transfer (ICT) state has been observed in related aminobenzonitriles. mpg.deresearchgate.net For example, 4-(diisopropylamino)benzonitrile (B3050731) exhibits dual fluorescence from a locally excited (LE) state and an ICT state in both nonpolar solvents and its crystalline form. mpg.deresearchgate.net The formation of the ICT state is influenced by the molecular geometry, specifically the twisting of the amino group relative to the benzonitrile ring. nih.gov Time-resolved X-ray diffraction studies on crystalline 4-(diisopropylamino)benzonitrile revealed a decrease in the torsional angle of the diisopropylamino group in the equilibrated ICT state compared to the ground state. nih.gov

Excited State Energy Levels and Dynamics

The energies of the lowest singlet (S1) and triplet (T1) excited states are fundamental to understanding the photophysical properties of a molecule. The energy difference between these two states, ΔE(S1-T1) or ΔEST, is particularly critical for TADF materials.

For TADF to be efficient, the ΔEST value needs to be small enough to allow for thermal up-conversion from the T1 state to the S1 state. Theoretical calculations and experimental measurements are used to determine these energy levels. For example, in a study of donor-acceptor-donor molecules, the energy gap ΔE(S1-T2) was found to be as low as -0.0635 eV in one of the compounds, indicating it to be a good TADF material. researchgate.net Dynamic vertical triplet energy (DVTE) calculations, which consider the fluctuations of the S0-T1 gap, have been shown to provide a more accurate prediction of triplet energies compared to traditional adiabatic models. chemrxiv.org

| Compound System | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) | Reference |

| Donor-π-Acceptor System | 2.837 | - | -0.0635 (S1-T2) | researchgate.net |

| N,N-diethylaniline + 1,4-dicyanobenzene | - | - | ~0.1 | mpg.de |

| PyCN–ACR | - | - | Small | rsc.org |

Intersystem crossing (ISC) is the transition from a singlet excited state to a triplet excited state (S1 → T1), while reverse intersystem crossing (RISC) is the transition from a triplet to a singlet state (T1 → S1). The rates of these processes, k_ISC and k_RISC respectively, are crucial for the efficiency of TADF emitters. rsc.org

A high k_RISC is desirable for efficient TADF. The rate of RISC is inversely proportional to the singlet-triplet energy splitting (ΔEST). rsc.org Therefore, molecules with a small ΔEST are expected to have a high k_RISC. rsc.org Ultrafast spectroscopic techniques, such as transient absorption and fluorescence upconversion spectroscopy (FLUPS), can be used to directly measure the rates of these processes. nih.govnih.gov For instance, in a Cr(III) complex, the ISC rate was determined to be (823 fs)⁻¹. nih.gov In some organic molecules, multiple timescales for the rise of triplet species have been observed, suggesting multiple ISC pathways from a manifold of hot charge-transfer singlet states. nih.gov

Time-resolved photoluminescence (TRPL) is a key technique used to distinguish between prompt fluorescence (from the direct decay of S1 excitons) and delayed fluorescence (resulting from RISC of T1 excitons). By analyzing the decay kinetics, the lifetimes of both components can be determined.

In TADF materials, the emission decay profile typically shows a fast-decaying prompt component and a slow-decaying delayed component. The lifetime of the delayed fluorescence (τ_TADF) is influenced by the rates of ISC and RISC. A short τ_TADF is beneficial for reducing efficiency roll-off in OLEDs at high brightness. rsc.orgcapes.gov.br For example, a study on a deep blue TADF emitter, SBABz4, revealed three emission components: prompt fluorescence, phosphorescence at low temperature, and efficient TADF at room temperature. arxiv.org

| Compound/System | Prompt Lifetime | Delayed Lifetime | Reference |

| Crystalline 4-(diisopropylamino)benzonitrile | - | 3 ns (ICT state) | nih.gov |

| Orange-red TADF-OLED with PyCN–ACR | - | Short τ_TADF | rsc.org |

Aggregation Effects on Photophysical Properties

The aggregation of molecules in the solid state can significantly influence their photophysical properties. Aggregation can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).

In some cases, aggregation can lead to a decrease in the fluorescence quantum yield. nih.gov For instance, for certain cationic conjugated polyelectrolytes, aggregation in water causes a decrease in fluorescence quantum yield, while breaking up the aggregates with a cosolvent leads to a significant increase in the quantum yield and emission lifetime. nih.gov The formation of aggregates can also lead to red-shifted absorption and emission spectra, characteristic of J-aggregation. researchgate.net

Conversely, some molecules exhibit aggregation-induced enhanced emission, where fluorescence quenching in the solid state is suppressed. epa.gov The specific photophysical behavior in the aggregated state is highly dependent on the intermolecular interactions and the resulting molecular packing in the solid state. epa.gov For benzonitrile derivatives, the formation of different polymorphs and amorphous phases can lead to tunable emission properties in the solid state. rsc.org Thermal annealing can also induce the formation of crystalline domains, which can alter the photophysical characteristics. researchgate.net

Chemical Reactivity and Functionalization

Reactions at the Phosphoryl Group

The phosphorus(V) center in the diphenylphosphoryl group is the primary site for a range of chemical transformations. These reactions are fundamental to modifying the electronic and steric properties of the molecule, as well as for its application in coordination chemistry.

Phosphinite-to-Phosphine Oxide Rearrangements

While 4-(Diphenylphosphoryl)benzonitrile is a phosphine (B1218219) oxide, its synthesis can be envisioned through a phosphinite-to-phosphine oxide rearrangement, a common reaction for the formation of P=O bonds. This type of rearrangement, often spontaneous and exothermic, involves the migration of an oxygen atom from a carbon or other atom to a phosphorus(III) center. The stability of the resulting phosphoryl bond is a strong driving force for this transformation.

Coordination Chemistry with Metal Centers for Ligand Applications

The oxygen atom of the phosphoryl group in 4-(Diphenylphosphoryl)benzonitrile is a hard Lewis base, making it an excellent ligand for a variety of metal centers. This coordination ability has been exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers.

For instance, the coordination of 4-(Diphenylphosphoryl)benzonitrile with zinc(II) ions has been shown to yield a two-dimensional coordination polymer. In this structure, the phosphoryl oxygen atom bridges two zinc centers, forming a dinuclear Zn2O2 core. The nitrile groups remain uncoordinated and are oriented into the pores of the framework, offering potential sites for post-synthetic modification or for specific interactions with guest molecules.

The coordination behavior of 4-(Diphenylphosphoryl)benzonitrile is not limited to zinc. It has also been shown to coordinate with other transition metals, leading to the formation of diverse supramolecular architectures. The steric bulk of the two phenyl groups on the phosphorus atom, combined with the linear nature of the cyano group, plays a crucial role in directing the self-assembly of these coordination complexes.

Reactions at the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule offers additional opportunities for chemical functionalization, allowing for the introduction of new chemical entities and the construction of more complex molecular systems.

Nucleophilic Aromatic Substitution of Hydrogen

The electron-withdrawing nature of both the diphenylphosphoryl and the cyano groups activates the aromatic ring towards nucleophilic attack. This allows for nucleophilic aromatic substitution of hydrogen (SNAH) reactions, a direct method for C-H bond functionalization. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a hydride ion. The strong electron-withdrawing capacity of the phosphoryl group is crucial for stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution. This methodology provides a powerful tool for the late-stage functionalization of the aromatic core of 4-(Diphenylphosphoryl)benzonitrile.

Functionalization of the Cyano Group

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations. These reactions can be used to introduce new functionalities or to build larger molecular scaffolds. Common transformations of the cyano group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(diphenylphosphoryl)benzoic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be used for further reactions, such as esterification or amidation.

Reduction: The cyano group can be reduced to a primary amine, (4-(diphenylphosphoryl)phenyl)methanamine, using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to aminomethyl-functionalized phosphine oxides.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a prime example of click chemistry, offering a highly efficient and regioselective method for the synthesis of complex heterocyclic systems.

Role as a Generalized Auxiliary for Purification (GAP) in Organic Synthesis

The unique properties of 4-(Diphenylphosphoryl)benzonitrile have led to its development as a "Generalized Auxiliary for Purification" (GAP) in organic synthesis. The GAP auxiliary is a chemical tag that is temporarily attached to a substrate molecule to facilitate its purification, particularly in the context of fluorous synthesis.

The GAP concept relies on the "phase-switching" principle. The GAP-tagged substrate can be selectively separated from untagged reagents and byproducts by partitioning between a conventional organic solvent and a fluorous solvent. The high fluorine content of the GAP auxiliary imparts a high affinity for the fluorous phase.

In a typical workflow, the GAP auxiliary, which is a derivative of 4-(Diphenylphosphoryl)benzonitrile containing a fluorous ponytail, is attached to the substrate of interest. After the chemical reaction is complete, the reaction mixture is subjected to a liquid-liquid extraction between an organic solvent and a fluorous solvent. The GAP-tagged product selectively moves to the fluorous phase, while the non-fluorous impurities remain in the organic phase. The fluorous phase is then separated, and the GAP auxiliary can be cleaved from the purified product, which is then recovered from the organic phase. This process allows for a streamlined and efficient purification protocol, avoiding the need for traditional chromatography.

Application in Regio- and Diastereoselective Aminochlorination Reactions

There is currently no available scientific literature that describes the use of 4-(Diphenylphosphoryl)benzonitrile as a catalyst, ligand, or auxiliary in the aminochlorination of alkenes or other substrates. Research in this area has explored various other catalysts and chiral auxiliaries to control the regioselectivity and diastereoselectivity of the addition of an amino group and a chlorine atom across a double bond, but 4-(Diphenylphosphoryl)benzonitrile has not been featured in these studies.

Substrate Scope and Efficiency in Auxiliary-Assisted Transformations

Similarly, no data could be retrieved concerning the substrate scope or efficiency of 4-(Diphenylphosphoryl)benzonitrile when employed as a chiral auxiliary in stereoselective transformations. The role of a chiral auxiliary is to induce stereoselectivity in a reaction, and its effectiveness is typically evaluated across a range of substrates to determine its scope and limitations. Without any published research on this specific compound in this role, no information on its performance, such as yields, diastereomeric ratios, or enantiomeric excesses for different substrates, can be provided.

Advanced Applications in Materials Science and Organic Synthesis

Organic Light-Emitting Diodes (OLEDs)

4-(Diphenylphosphoryl)benzonitrile and its derivatives are instrumental in the development of highly efficient and stable OLEDs. The presence of both electron-withdrawing diphenylphosphoryl and nitrile groups and electron-donating moieties allows for the fine-tuning of its electronic properties, making it a versatile material for various functions within an OLED device.

In both phosphorescent and fluorescent OLEDs, host materials play a critical role in the emissive layer by facilitating efficient energy transfer to the dopant (emitter) molecules. ossila.com 4-(Diphenylphosphoryl)benzonitrile-based compounds have emerged as excellent host materials due to their high triplet energy levels and ambipolar charge transport characteristics. ossila.comresearchgate.net

A high triplet energy is crucial, especially in PhOLEDs, to effectively confine the triplet excitons on the phosphorescent dopant and prevent back energy transfer from the dopant to the host, which would otherwise lead to efficiency losses. The rigid structure and high thermal stability of these compounds also contribute to the operational longevity of the devices. researchgate.net For instance, carbazole-benzonitrile based bipolar hosts have been proposed for enhancing the efficiency of blue PhOLEDs. rsc.org These hosts, when combined with blue phosphorescent emitters, have demonstrated high external quantum efficiencies (EQEs) of up to 26.1%. rsc.org

Furthermore, the development of host materials with aggregation-induced emission (AIE) properties based on benzonitrile (B105546) has shown promise for solution-processed green and blue thermally activated delayed fluorescence (TADF)-OLEDs, achieving high EQEs of 20.9% and 13.4%, respectively. rsc.org

Table 1: Performance of OLEDs using Benzonitrile-based Host Materials

| OLED Type | Host Material Type | Emitter Type | Max. EQE (%) | Reference |

| PhOLED | Carbazole-benzonitrile | Blue Phosphorescent | 26.1 | rsc.org |

| TADF-OLED | Benzonitrile-based AIE Polymer | Green TADF | 20.9 | rsc.org |

| TADF-OLED | Benzonitrile-based AIE Polymer | Blue TADF | 13.4 | rsc.org |

The quest for efficient and stable blue emitters remains a significant challenge in OLED technology. rsc.org Benzonitrile derivatives have been successfully designed as emitter materials, particularly for achieving deep-blue luminescence with high color purity. These materials often employ the principle of thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. nih.govresearchgate.net

The design of these emitters often involves a donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') structure, where the benzonitrile moiety acts as the acceptor. rsc.org By carefully selecting the donor units and controlling the molecular geometry, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned to achieve blue emission. researchgate.netarxiv.org For example, a novel deep-blue TADF emitter with a spiro-biacridine double donor core and two benzonitrile acceptors has been developed, demonstrating the applicability for OLEDs with an EQE of 6.8% in a test device. arxiv.orgresearchgate.net

Compounds based on diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide have demonstrated electron-dominated charge transport with an average electron mobility of 5.7×10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net The high triplet energy of these materials also makes them effective hole-blockers, preventing holes from leaking from the emissive layer to the ETL, which can cause unwanted emission and reduce device stability.

The performance of OLEDs is intricately linked to the molecular design of the organic materials used. researchgate.net For 4-(Diphenylphosphoryl)benzonitrile and its derivatives, several key design principles are employed to optimize device performance:

Charge Transport Balance: Achieving a balance between electron and hole transport is paramount for high efficiency. researchgate.net By incorporating both electron-donating and electron-withdrawing moieties, the ambipolar character of the molecule can be tuned. This ensures that a high concentration of both electrons and holes reach the emissive layer, leading to efficient recombination. researchgate.net

Triplet Energy Management: In phosphorescent and TADF OLEDs, managing the triplet energy of the host material is critical. nih.gov The host's triplet energy must be higher than that of the emitter to ensure efficient energy transfer and prevent quenching. nih.gov The rigid structure of many benzonitrile-based compounds helps to maintain a high triplet energy. researchgate.net

Molecular Rigidity and Steric Hindrance: Introducing bulky groups or creating a rigid molecular framework can suppress non-radiative decay pathways and minimize intermolecular interactions that can lead to quenching. rsc.org This enhances the photoluminescence quantum yield (PLQY) and improves the stability of the material.

Donor-Acceptor Architecture: The use of a donor-acceptor structure is a common strategy to tune the emission color and improve charge transfer characteristics. rsc.orgresearchgate.net The benzonitrile group often serves as the acceptor, and by varying the strength and position of the donor groups, the emission wavelength can be precisely controlled. researchgate.net

Organic Field-Effect Transistors (OFETs)

While the primary focus of research on 4-(Diphenylphosphoryl)benzonitrile has been in OLEDs, its inherent charge transport properties also make it a candidate for applications in organic field-effect transistors (OFETs). The electron-transporting nature of the diphenylphosphoryl group suggests its potential use as an n-type semiconductor in OFETs. Research has explored donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds, which exhibit properties that could be beneficial for advanced optoelectronic applications, including transistors. researchgate.net

Chemical Sensors

The photophysical properties of benzonitrile derivatives, particularly their fluorescence, can be sensitive to their local environment. This has led to their exploration as chemical sensors. For example, derivatives of 4-N,N-dimethylaminobenzonitrile (DMABN) have been designed as ratiometric fluorescent sensors for saccharides and fluoride (B91410) ions. nih.gov The sensing mechanism is often based on the twisted intramolecular charge transfer (TICT) state, where the presence of the analyte alters the charge transfer process and results in a detectable change in the fluorescence signal. nih.gov

Catalysis and Organometallic Chemistry

While direct, extensive research focusing solely on 4-(Diphenylphosphoryl)benzonitrile as a primary ligand in catalysis is still an emerging area, the broader class of phosphine (B1218219) oxides has been recognized for its potential in organometallic chemistry and catalysis. These compounds, traditionally considered as catalyst poisons, have demonstrated utility as pre-ligands or ligands in various transition metal-catalyzed reactions. The presence of both a polar phosphine oxide group and a nitrile moiety in 4-(Diphenylphosphoryl)benzonitrile suggests its potential to act as a bifunctional ligand, offering unique electronic and steric properties to a metal center.

The phosphine oxide group can coordinate to transition metals, influencing the electron density and reactivity of the catalytic species. This interaction can be particularly relevant in palladium- and nickel-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, phosphine oxides have been employed in conjunction with transition metals to facilitate the formation of biaryls and arylamines. The general principle involves the in-situ reduction of the phosphine oxide to the corresponding phosphine, which then acts as the active ligand in the catalytic cycle. However, there is also evidence of phosphine oxides themselves participating directly in the catalytic process.

The nitrile group in 4-(Diphenylphosphoryl)benzonitrile can also play a role in its coordination chemistry, potentially leading to the formation of novel organometallic complexes with interesting catalytic activities. The investigation into the catalytic applications of such bifunctional phosphine oxides is an active area of research, with the potential to uncover new catalytic systems with enhanced stability, selectivity, and efficiency.

Synthetic Intermediates in Advanced Organic Synthesis

4-(Diphenylphosphoryl)benzonitrile serves as a valuable and versatile intermediate in the construction of complex organic molecules, finding applications as a building block for intricate architectures and as a precursor to other functional materials.

Building Blocks for Polycyclic Aromatic Hydrocarbons and Complex Architectures

The rigid structure and the presence of multiple reactive sites make 4-(Diphenylphosphoryl)benzonitrile a key component in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex molecular frameworks. The diphenylphosphoryl group can act as a leaving group or a directing group in various coupling and annulation reactions, facilitating the construction of extended π-conjugated systems.

One of the key transformations where this building block can be envisioned is in cycloaddition reactions. The nitrile group can participate in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to form highly substituted benzene (B151609) rings, which are core structures in many PAHs. Furthermore, the aromatic rings of the diphenylphosphoryl moiety can be functionalized and then undergo intramolecular cyclization reactions to build up the polycyclic system.

While specific, documented examples detailing the direct use of 4-(Diphenylphosphoryl)benzonitrile in the synthesis of large, complex PAHs are not extensively reported in readily available literature, its structural motifs are present in precursors for such molecules. The general strategies for synthesizing PAHs often involve the coupling of smaller, functionalized aromatic fragments, a role for which 4-(Diphenylphosphoryl)benzonitrile is well-suited.

Precursors for Other Functional Organic Materials

The reactivity of the nitrile and diphenylphosphoryl groups allows for the conversion of 4-(Diphenylphosphoryl)benzonitrile into a variety of other functional organic materials. This versatility makes it a valuable precursor in the development of materials for electronics, optoelectronics, and other advanced applications.

The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine via reduction, or transformed into a tetrazole ring, each modification leading to a new class of compounds with distinct properties. For example, the resulting carboxylic acids or amines can be used as monomers for the synthesis of high-performance polymers such as polyamides and polyimides.

The diphenylphosphoryl group also offers a handle for further chemical modification. It can be reduced to a diphenylphosphine (B32561) group, which is a widely used ligand in catalysis and a key component in various functional materials. The conversion to phosphine sulfides or selenides is also possible, opening up avenues for the synthesis of materials with interesting photophysical or electronic properties. The inherent thermal stability of the phosphine oxide group itself makes 4-(Diphenylphosphoryl)benzonitrile and its derivatives attractive for applications in materials that need to withstand high temperatures.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For organic compounds used in materials science, understanding the electronic structure is key to interpreting their optical and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for modeling the ground-state properties of molecules. researchgate.netnih.gov A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.govyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, chemical reactivity, and electronic absorption properties. nih.govyoutube.com

In a molecule like 4-(Diphenylphosphoryl)benzonitrile, which possesses a donor-acceptor (D-A) architecture, the distribution of these orbitals is typically segregated. The diphenylphosphoryl group acts as an electron-withdrawing (acceptor) unit, while the phenyl rings can be part of the electron-donating system. Theoretical studies on analogous D-A molecules show that the HOMO is often localized on the donor and the central conjugated system, whereas the LUMO is primarily centered on the acceptor moiety. researchgate.net For 4-(Diphenylphosphoryl)benzonitrile, it is expected that the LUMO is localized on the benzonitrile (B105546) part, particularly the cyano group, and the diphenylphosphoryl group, while the HOMO would be distributed across the phenyl rings.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with a red-shift in the absorption spectrum. chemrxiv.org The precise energy values for these orbitals can be calculated using DFT, typically with a functional like B3LYP and a suitable basis set such as 6-31G(d,p). researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds Calculated by DFT This table presents data for analogous compounds to illustrate typical values, as specific data for 4-(Diphenylphosphoryl)benzonitrile was not found in the searched literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | chemrxiv.org |

| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | - | - | 2.94 | researchgate.net |

| (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4BPMP) | - | - | 3.984 | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronically excited states of molecules. researchgate.netchemrxiv.org It is used to calculate properties such as UV-visible absorption and emission spectra, providing insights into the nature of electronic transitions. researchgate.netresearchgate.net For D-A molecules, a key feature of the excited state is the possibility of Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO (on the donor) to the LUMO (on the acceptor), resulting in a significant redistribution of electron density and a large change in the dipole moment of the molecule. researchgate.net

This ICT character is crucial for many applications in optoelectronics. TD-DFT calculations can predict the energies of these transitions (which correspond to absorption wavelengths) and their oscillator strengths (which relate to the intensity of the absorption). researchgate.net The method can also be used to optimize the geometry of the molecule in its excited state, which is essential for simulating emission (fluorescence) spectra. researchgate.net

For 4-(Diphenylphosphoryl)benzonitrile, TD-DFT calculations would be expected to show a significant ICT character for the lowest energy electronic transition (S₀ → S₁). This transition would likely correspond to the promotion of an electron from an orbital located on the phenyl groups to an orbital on the benzonitrile and diphenylphosphoryl moieties. The calculated absorption spectrum would reveal the wavelength of maximum absorption (λₘₐₓ), and analysis of the orbitals involved in the transition would confirm the charge transfer nature. chemrxiv.org

Table 2: Illustrative Calculated Absorption and Emission Data for Related Compounds This table presents data for analogous compounds to illustrate typical values, as specific data for 4-(Diphenylphosphoryl)benzonitrile was not found in the searched literature.

| Compound/System | Method | Calculated Property | Value | Source |

|---|---|---|---|---|

| 4-cyanotryptophan | TD-DFT | Emission λₘₐₓ in water | 430 nm | nih.gov |

| 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives | TD-DFT | Transition Type | π → π* (ICT) | chemrxiv.org |

| General Organic Molecules | TD-DFT | Typical Accuracy for Vertical Excitation Energies | ~0.3 eV | chemrxiv.org |

Mechanistic Investigations via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a step-by-step understanding of how a chemical transformation occurs. This is particularly valuable in catalysis, where understanding the role of the catalyst is key to improving the reaction.

For compounds containing a diphenylphosphoryl moiety, such as in bis-phosphine mono-oxide (BPMO) ligands, computational studies have been instrumental. For example, detailed kinetic and spectroscopic analyses, supported by DFT calculations, have revealed the critical role of mono-oxidation of a bis-phosphine ligand for a successful Pd-catalyzed C-N coupling reaction. rsc.org Such studies can uncover inefficient catalyst activation pathways and identify key intermediates, guiding the development of more robust and efficient pre-catalysts. rsc.org

While specific mechanistic studies on 4-(Diphenylphosphoryl)benzonitrile were not found, computational modeling could be applied to understand its synthesis, potential reactions (e.g., reduction of the nitrile group or reactions at the phosphorus center), or its role as a ligand in catalytic processes. Such studies would involve locating the transition state structures for each proposed step and calculating the activation energy barriers, thereby predicting the most favorable reaction pathway.

Structure-Property Relationship Elucidation and Rational Design Principles for Performance Optimization

In the context of phosphine (B1218219) oxide compounds, rational design principles are widely used. For example, in the development of acylphosphine oxides as photoinitiators for polymerization, computational studies can predict light absorption properties, guiding the synthesis of new structures with high molar extinction coefficients at desired wavelengths (e.g., for use with LED light sources). researchgate.net

For 4-(Diphenylphosphoryl)benzonitrile, its D-A structure is a key determinant of its properties. Rational design strategies could involve:

Modifying the Donor/Acceptor Strength: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings would alter the HOMO/LUMO energy levels and the charge transfer character, thereby tuning the absorption and emission wavelengths.

Altering the Conjugation Pathway: Changing the connectivity between the phenyl rings or introducing different bridging units would affect the electronic coupling between the donor and acceptor parts, influencing the photophysical properties.

Steric Engineering: Modifying the steric bulk around the phosphorus atom could influence the molecular packing in the solid state, which is crucial for applications in organic electronics.

Through such computational screening, new derivatives of 4-(Diphenylphosphoryl)benzonitrile could be designed with tailored electronic and optical properties, optimizing their performance for applications such as OLEDs, sensors, or photoinitiators. rsc.orgresearchgate.net

Q & A

Basic: What are the optimal synthetic conditions for 4-(Diphenylphosphoryl)benzonitrile to maximize yield and purity?

Answer:

The synthesis of 4-(Diphenylphosphoryl)benzonitrile typically involves phosphorylation reactions using triphenylphosphine or related reagents. Key considerations include:

- Catalyst and Solvent Selection : Metal catalysts (e.g., Pd or Cu) in polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Temperature Control : Exothermic reactions require internal temperature monitoring to prevent thermal runaway .

- Purification : Column chromatography with silica gel or diatomaceous earth effectively removes byproducts like unreacted triphenylphosphine .

- Risk Mitigation : Hazard assessments for reagents (e.g., methyl iodide, diethyl phosphite) are critical for safe scaling .

Advanced: How can Density Functional Theory (DFT) elucidate the electronic properties of 4-(Diphenylphosphoryl)benzonitrile?

Answer:

DFT calculations predict electronic transitions, vibrational modes, and charge distribution:

- Vibrational Assignments : Compare computed wavenumbers (e.g., C≡N stretching at ~2230 cm⁻¹) with experimental IR/Raman spectra to validate structure .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess reactivity toward nucleophiles or electrophiles .

- Dipole Moments : Solvent-dependent fluorescence quenching can be modeled to explain intramolecular charge-transfer behavior .

Basic: What spectroscopic techniques confirm the structural integrity of 4-(Diphenylphosphoryl)benzonitrile?

Answer:

- NMR Spectroscopy : P NMR identifies phosphorylation (δ ~20-30 ppm), while C NMR confirms nitrile carbon (~115 ppm) .

- X-Ray Crystallography : Resolves spatial arrangement of the diphenylphosphoryl and benzonitrile groups (e.g., torsion angles < 10°) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 346.1) .

Advanced: How can researchers resolve contradictions in biological activity data for phosphorylated benzonitrile derivatives?

Answer:

- Orthogonal Assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to cross-validate activity .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing phenyl with thiophene) to isolate pharmacophoric features .

- Metabolic Stability Studies : LC-MS tracks degradation products in liver microsomes to distinguish intrinsic activity from metabolic artifacts .

Basic: What storage and handling protocols ensure the stability of 4-(Diphenylphosphoryl)benzonitrile?

Answer:

- Storage : Protect from light at 2–8°C under inert gas (argon) to prevent hydrolysis of the phosphoryl group .

- Handling : Use bubbler systems to vent gaseous byproducts (e.g., CO₂ from decarboxylation) during reactions .

- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid moisture-induced degradation .

Advanced: What mechanistic role does the diphenylphosphoryl group play in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effect : The phosphoryl group polarizes the benzonitrile ring, enhancing reactivity in Suzuki-Miyaura couplings .

- Steric Hindrance : Bulky diphenyl groups may slow transmetalation steps, requiring optimized ligands (e.g., SPhos) .

- Computational Insights : DFT models predict transition states where phosphorylation stabilizes Pd intermediates .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Byproducts : Unreacted 4-cyanophenylboronic acid or oxidized triphenylphosphine oxide (identified via TLC) .

- Mitigation : Gradient elution (hexane/EtOAc) during chromatography removes polar impurities .

- Quality Control : Purity >98% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can isotopic labeling trace metabolic pathways of 4-(Diphenylphosphoryl)benzonitrile?

Answer:

- C-Labeling : Track hepatic metabolism via LC-MS/MS to identify cytochrome P450-mediated oxidation sites .

- Deuterated Analogs : Use H-labeled benzonitrile to study kinetic isotope effects on enzyme binding .

- Stable Isotope-Resolved NMR : Map metabolic intermediates in cell lysates (e.g., glutathione adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.